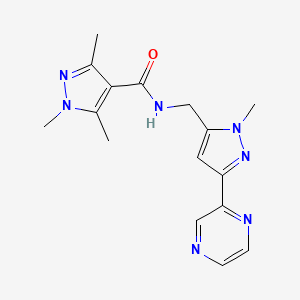

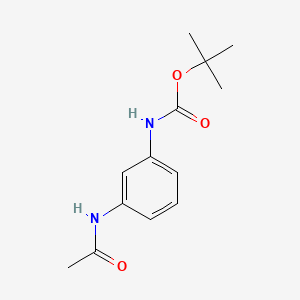

![molecular formula C15H18BrN3O B2360524 3-bromo-N-[2-(3,5-dimethylpyrazol-1-yl)propyl]benzamide CAS No. 890604-34-9](/img/structure/B2360524.png)

3-bromo-N-[2-(3,5-dimethylpyrazol-1-yl)propyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves the use of 3,5-dimethylpyrazole, which is an organic compound with the formula (CH3C)2CHN2H . It is one of several isomeric derivatives of pyrazole that contain two methyl substituents . The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry . It is a white solid that dissolves well in polar organic solvents . It is a precursor to a variety of ligands that are widely studied in coordination chemistry including trispyrazolylborate, a trispyrazolylmethane, and a pyrazolyldiphosphine . Condensation of acetylacetone and hydrazine gives 3,5-dimethylpyrazole .Chemical Reactions Analysis

The chemical reactions involving related compounds such as 3,5-dimethylpyrazole have been studied . For instance, condensation of acetylacetone and hydrazine gives 3,5-dimethylpyrazole . It has found use as a blocking agent for isocyanates .Applications De Recherche Scientifique

Intermolecular Interactions and Crystal Packing

Research on antipyrine-like derivatives, including 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, highlights the significance of intermolecular interactions, such as hydrogen bonds and π-interactions, in influencing crystal packing and stability. These studies, involving X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations, demonstrate the compounds' solid-state structures and their stabilization mechanisms, which are essential for understanding molecular assembly and designing materials with desired properties (Saeed et al., 2020).

Synthesis and Characterization of Novel Compounds

The synthesis and pharmacological evaluation of various derivatives, such as N-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl)-4H-1,2,4-benzothiadiazine-3-carboxamides, demonstrate the process of creating novel compounds with potential therapeutic applications. These studies involve detailed characterization and evaluation of the compounds' activities, offering a framework for developing new drugs (Khelili et al., 2012).

Antibacterial and Anticancer Properties

Research on compounds such as 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones explores their promising antibacterial activity, especially against resistant strains like Staphylococcus aureus and Bacillus subtilis. These studies not only provide insights into the compounds' therapeutic potential but also highlight the importance of structural modifications in enhancing biological activity (Palkar et al., 2017).

Photodynamic Therapy Applications

The development of new zinc phthalocyanine derivatives substituted with benzamide groups for photodynamic therapy demonstrates the application of such compounds in treating cancer. These compounds' photophysical and photochemical properties, including high singlet oxygen quantum yield, are critical for their effectiveness as photosensitizers in cancer treatment (Pişkin et al., 2020).

Corrosion Inhibition

Studies on cationic Schiff surfactants derived from pyrazole compounds reveal their effectiveness as corrosion inhibitors. These compounds' adsorption behavior and inhibition efficiency provide valuable insights for developing new materials to protect against corrosion in various industrial applications (Tawfik, 2015).

Propriétés

IUPAC Name |

3-bromo-N-[2-(3,5-dimethylpyrazol-1-yl)propyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BrN3O/c1-10-7-11(2)19(18-10)12(3)9-17-15(20)13-5-4-6-14(16)8-13/h4-8,12H,9H2,1-3H3,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYPSJWKSSGBIGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(C)CNC(=O)C2=CC(=CC=C2)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-N-[2-(3,5-dimethylpyrazol-1-yl)propyl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

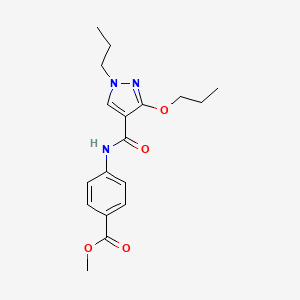

![2-[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2360445.png)

![1,3,6-trimethyl-5-((thiophen-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2360450.png)

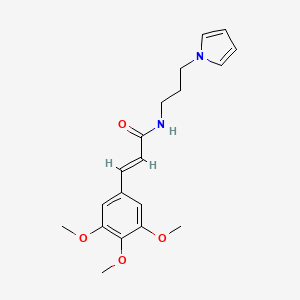

![N-(4-acetylphenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2360452.png)

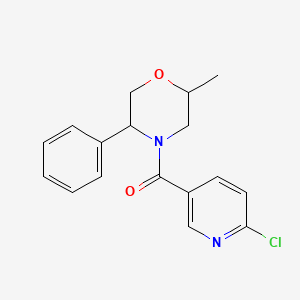

![N-([2,3'-bipyridin]-4-ylmethyl)-4-oxo-4-phenylbutanamide](/img/structure/B2360453.png)

![6-(2-Naphthyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2360455.png)

![7-(1,3-Benzodioxol-5-yl)-2-(tert-butyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2360457.png)

![2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-5-methylpyrimidine](/img/structure/B2360464.png)